molecular formula C15H16N6O2S2 B2549369 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-acetamide CAS No. 329921-17-7

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-acetamide

Cat. No.: B2549369
CAS No.: 329921-17-7
M. Wt: 376.45
InChI Key: GIWWICXKOBQTHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-acetamide is a useful research compound. Its molecular formula is C15H16N6O2S2 and its molecular weight is 376.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-acetamide is a novel derivative that combines the pharmacological properties of both thiadiazole and pyrazole scaffolds. This article delves into its biological activity, synthesizing findings from various research studies to present a comprehensive overview.

The molecular formula of the compound is C16H18N6O2S2C_{16}H_{18}N_{6}O_{2}S_{2} with a molecular weight of approximately 390.48 g/mol. The compound features a thiadiazole ring known for its diverse biological activities, including antimicrobial and antiparasitic properties.

Antimicrobial Activity

Research has demonstrated that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to our target compound show effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The antimicrobial activity can be attributed to the structural characteristics of the thiadiazole ring which enhances interaction with microbial targets.

Antiparasitic Activity

One of the most notable biological activities of compounds containing the thiadiazole scaffold is their antiparasitic effects. A study focused on trypanocidal activity revealed that derivatives similar to our compound exhibited potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. Specifically, certain derivatives demonstrated an IC50 value as low as 21.71±2.94μM21.71\pm 2.94\mu M, indicating strong efficacy in reducing parasite load in cellular models .

Table 1: Antiparasitic Activity of Thiadiazole Derivatives

CompoundIC50 (µM)Effectiveness
1c21.71High
1l53.03Moderate
2kNot specifiedHigh

Cytotoxicity

The cytotoxic effects of the compound were assessed using mammalian cell lines. The results indicated low toxicity levels across a range of concentrations (up to 500 µM), with all derivatives showing CC50 values greater than this threshold . This suggests a favorable safety profile for potential therapeutic applications.

The biological activities of This compound are believed to stem from its ability to inhibit key enzymes or disrupt critical metabolic pathways in target organisms. For instance, its interaction with cellular membranes and enzymes involved in metabolic processes may lead to increased permeability and subsequent cell death in pathogens .

Case Studies

Several case studies have highlighted the potential applications of thiadiazole derivatives in treating infectious diseases:

  • Study on Trypanosomiasis : A study evaluated various thiadiazole derivatives for their ability to reduce parasite load in infected cardiac microtissues. Results showed that specific derivatives led to a significant reduction in infection levels and improved cellular viability compared to controls .
  • Antimicrobial Efficacy : Another study assessed the antibacterial properties of related compounds against multi-drug resistant strains, demonstrating significant inhibition comparable to standard antibiotics .

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S2/c1-9-12(17-11(22)8-24-15-19-18-14(16)25-15)13(23)21(20(9)2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H2,16,18)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWWICXKOBQTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.